molecular formula C7H9N3O B1604707 2-Methylisonicotinic acid hydrazide CAS No. 3758-59-6

2-Methylisonicotinic acid hydrazide

Cat. No.: B1604707
CAS No.: 3758-59-6
M. Wt: 151.17 g/mol
InChI Key: XHPATTUCUMRIEX-UHFFFAOYSA-N
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Description

2-Methylisonicotinic acid hydrazide is a derivative of isonicotinic acid hydrazide, which is known for its significant role in the treatment of tuberculosis. This compound is characterized by the presence of a methyl group at the 2-position of the isonicotinic acid hydrazide structure, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylisonicotinic acid hydrazide can be synthesized through the condensation reaction of 2-methylisonicotinic acid with hydrazine hydrate. The reaction typically occurs in an organic solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:

2-Methylisonicotinic acid+Hydrazine hydrate2-Methylisonicotinic acid hydrazide\text{2-Methylisonicotinic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 2-Methylisonicotinic acid+Hydrazine hydrate→2-Methylisonicotinic acid hydrazide

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylisonicotinic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-Methylisonicotinic acid hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methylisonicotinic acid hydrazide involves its interaction with specific molecular targets. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of mycobacteria. This inhibition disrupts the cell wall integrity, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid hydrazide: A well-known anti-tuberculosis drug.

    Nicotinic acid hydrazide: Another derivative with similar biological activities.

    2-Aminonicotinic acid hydrazide: A compound with potential antimicrobial properties.

Uniqueness

2-Methylisonicotinic acid hydrazide is unique due to the presence of the methyl group at the 2-position, which can enhance its chemical stability and biological activity compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the synthesis of organic compounds, the study of biological activities, and the development of new therapeutic agents.

Properties

IUPAC Name

2-methylpyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-4-6(2-3-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPATTUCUMRIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314073
Record name 2-Methylisonicotinic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3758-59-6
Record name NSC280609
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylisonicotinic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-isonicotinic acid methyl ester (316.5 mg, 2.093 mmol) was dissolved in MEOH (7 mL) under Argon and hydrazine monohydrate 98% (1 mL, 20.93 mmol) was added. The reaction was allowed to stir under Argon at room temperature for eighteen hours. The reaction was concentrated to give the title compound (271.9 mg, 86%) as a white solid. 1H NMR CDCl3 δ (ppm): 8.59 (d, 1H), 7.50 (s, 1H), 7.38 (d, 1H), 3.09 (br. s, 3H), 2.60 (s, 3H).
Quantity
316.5 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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